molecular formula C21H23FN2O5S B2881292 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021074-51-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2881292
CAS No.: 1021074-51-0
M. Wt: 434.48
InChI Key: LPNQXGABJIGUHI-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a piperidine ring, and a fluorophenyl sulfonyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the cyclization of catechol with formaldehyde. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzo[d][1,3]dioxole intermediate. The final step involves the sulfonylation of the piperidine nitrogen with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinone derivatives, while reduction of the sulfonyl group would produce sulfide derivatives.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds with polar residues. The fluorophenyl sulfonyl group may enhance binding affinity through hydrophobic interactions and electron-withdrawing effects, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-piperidinyl)acetamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the 4-fluorophenyl sulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for studying interactions with biological targets and for potential therapeutic applications.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C19H22FNO4S
  • Molecular Weight : 373.45 g/mol

The structure includes a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities, and a piperidine ring that contributes to its pharmacological properties.

Research indicates that compounds similar to this compound may interact with several biological targets:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
  • Modulation of Receptor Activity : The piperidine structure suggests potential interaction with neurotransmitter receptors, which could influence central nervous system activity.
  • Antioxidant Properties : Compounds containing the benzo[d][1,3]dioxole structure often exhibit antioxidant capabilities, potentially reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of carbonic anhydrase
AntimicrobialActivity against bacterial strains
NeuroprotectiveProtection against neurodegeneration

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant properties of various benzo[d][1,3]dioxole derivatives and found that they significantly reduced oxidative stress markers in vitro. This suggests that this compound may possess similar protective effects against oxidative damage.
  • Enzyme Inhibition : Research on structurally related compounds has shown that they can inhibit enzymes such as carbonic anhydrase. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema. The specific activity of this compound in this context remains to be fully elucidated.
  • Neuroprotective Effects : A recent study highlighted the neuroprotective effects of compounds with similar structures in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels suggests potential applications in treating conditions like Alzheimer's disease.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c22-16-5-7-18(8-6-16)30(26,27)24-10-2-1-3-17(24)12-21(25)23-13-15-4-9-19-20(11-15)29-14-28-19/h4-9,11,17H,1-3,10,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNQXGABJIGUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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